tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate
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Overview
Description
tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate: is a versatile small molecule scaffold used primarily in research and development. It is known for its unique bicyclic structure, which includes a tert-butyl ester group and an amino group. This compound has a molecular formula of C₁₃H₂₄N₂O₂ and a molecular weight of 240.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate typically involves the cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes. This reaction is catalyzed by a cobalt (I) acetylacetonate (Co(acac)₂) system in the presence of zinc and zinc iodide (Zn/ZnI₂). The reaction conditions are optimized to achieve high yields (79-95%) of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to nicotinic acetylcholine receptors, acting as an agonist. This interaction modulates neurotransmitter release and affects neuronal signaling pathways, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
Anatoxin-a: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.
Pinnamine: Another bicyclic compound with pharmacological activity.
Bis-homoepibatidine: Known for its high affinity for nicotinic receptors.
Uniqueness: tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate stands out due to its tert-butyl ester group, which enhances its stability and solubility. This makes it a valuable scaffold for developing new therapeutic agents and materials .
Properties
IUPAC Name |
tert-butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-4-6-10(14)11(15)8-7-9/h9-11H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUESIUMAIVLKEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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